4-methyl-1H-pyrazol-3-amine
Overview
Description
4-Methyl-1H-pyrazol-3-amine is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and various industrial processes .
Mechanism of Action
Target of Action
4-Methyl-1H-pyrazol-3-amine is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects . They interact with targets such as Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
For instance, a molecular simulation study on a related compound showed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that this compound might interact with its targets in a similar manner, leading to significant biological effects.
Biochemical Pathways
Given the reported antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that these compounds may interfere with the life cycle of the parasites, disrupting their growth and proliferation.
Result of Action
Based on the reported activities of related pyrazole derivatives, it can be inferred that this compound may exhibit significant antileishmanial and antimalarial effects . These effects are likely due to the compound’s interaction with its targets, leading to disruption of the parasites’ life cycle and inhibition of their growth and proliferation.
Biochemical Analysis
Biochemical Properties
4-Methyl-1H-pyrazol-3-amine plays a crucial role in biochemical reactions, particularly as a ligand for various enzymes and proteins. It interacts with enzymes such as p38MAPK and different kinases, which are essential for cellular signaling and regulation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound has been shown to interact with cyclooxygenase (COX) enzymes, influencing inflammatory responses .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, such as the MAPK pathway, which is crucial for cell growth and differentiation . This compound also impacts gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it can inhibit the activity of COX enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism, which may have implications for its therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties . At high doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of specific metabolites . This compound’s interaction with metabolic pathways can have significant implications for cellular energy production and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The transport and distribution of this compound are critical for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of 4-methyl-1H-pyrazole with hydrazine hydrate under reflux conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and pyrazole oxides .
Scientific Research Applications
4-Methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals, dyes, and polymers .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole
- 4-Amino-1H-pyrazole
- 5-Amino-1H-pyrazole
Comparison
4-Methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other aminopyrazoles, it exhibits different reactivity and selectivity in chemical reactions, making it a valuable compound for targeted synthesis and applications .
Properties
IUPAC Name |
4-methyl-1H-pyrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHDRFDQWVMKES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495575 | |
Record name | 4-Methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64781-79-9 | |
Record name | 4-Methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.